molecular formula C11H17NO B1676458 (+)-N-Methylephedrine CAS No. 42151-56-4

(+)-N-Methylephedrine

Cat. No. B1676458
CAS RN: 42151-56-4
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-MWLCHTKSSA-N
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Description

Methylephedrine, (+)- is a derivative of ephedrine. It has been isolated from Ephedra distachya. In organic chemistry, N-methylephedrine is used as a resolving agent and as a precursor to chiral supporting electrolytes, phase-transfer catalysts, and reducing agents.

Scientific Research Applications

Chiral Auxiliary in Organic Synthesis

  • Chiral Auxiliary in Ortho-lithiation Reactions : O-Methylephedrine, a derivative of N-Methylephedrine, has been identified as an efficient chiral auxiliary in ortho-lithiation reactions of ferrocenes. This application is crucial in synthesizing enantiopure bifunctional ferrocene derivatives, which have significance in asymmetric catalysis and materials science (Xiao, Kitzler, & Weissensteiner, 2001).

Analytical Chemistry and Forensics

  • Detection in Hair Samples : In forensic science, the detection of methylephedrine and its metabolites in hair samples is vital for investigating drug-related histories. High-resolution mass spectrometry is utilized for this purpose, demonstrating the compound's relevance in toxicology and forensic investigations (Frison et al., 2016).

Pharmacology and Neuroscience

  • Effect on Dopamine Transporter : Research on dl-methylephedrine, a derivative, has been conducted to understand its effect on the dopamine transporter in the central nervous system. This study is crucial in the context of its stimulatory effects and potential implications in neuroscience (Nogami et al., 2022).

Material Sciences and Thermodynamics

  • Crystallization Behavior : The study of the solid-phase and solution crystallization behavior of N-methylephedrine enantiomers has implications in material sciences. This research is significant for understanding the polymorphism and solubility characteristics of the compound (Tulashie et al., 2016).

Pharmaceutical Sciences

  • Distribution in Medicinal Applications : The distribution and pharmacokinetics of ephedrine, the main ingredient in maoto (a Japanese Kampo medicine), and its precursor methylephedrine in the lungs have been studied. This research is pivotal in understanding the therapeutic efficacy of maoto in treating respiratory diseases (Matsumoto et al., 2017).

properties

IUPAC Name

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962313, DTXSID701021165
Record name (+)-Methylephedrine
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Record name (+/-)-Methylephedrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N-Methylephedrine

CAS RN

1201-56-5, 42151-56-4
Record name (±)-Methylephedrine
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Record name Methylephedrine, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Methylephedrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Methylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508
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Record name (-)-N-Methylephedrine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLEPHEDRINE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
WW Yang, YY Di, J Li, YX Kong - The Journal of Chemical Thermodynamics, 2009 - Elsevier
… The N-methylephedrine hydrochloride (molecular formula: C 11 H 18 NOCl; CAS registry … N-methylephedrine and ephedrine belong to the family of ephedra alkaloids. They are often …
Number of citations: 20 www.sciencedirect.com
U Holzgrabe, H Mallwitz, SK Branch, TM Jefferies… - Chirality, 1997 - Wiley Online Library
… of ephedrine and N-methylephedrine with ß-cyclodextrin, … all three cyclodextrins and N-methylephedrine was found to … of ephedrine and N-methylephedrine in the presence of all …
Number of citations: 46 onlinelibrary.wiley.com
H Kaemmerer, SK Tulashie, H Lorenz… - Journal of Chemical & …, 2010 - ACS Publications
… we have chosen N-methylephedrine as a model compound. N-Methylephedrine belongs to the … (4) Moreover, N-methylephedrine is extensively applied as a chiral resolving precursor to …
Number of citations: 15 pubs.acs.org
XJ Wang, H Wiehler, CB Ching - Journal of Chemical & …, 2003 - ACS Publications
… N-Methylephedrine belongs to the class of ephedrines which are potential central nervous stimulant drugs. N-Methylephedrine is also widely used as a chiral resolving agent, a …
Number of citations: 30 pubs.acs.org
JS Morris, RA Groves, JM Hagel, PJ Facchini - Journal of Biological …, 2018 - ASBMB
… the major alkaloids, whereas cathinone, N-methylephedrine, and N-methylcathinone were … stem internodes, and norpseudoephedrine and N-methylephedrine showed similar, but not …
Number of citations: 27 www.jbc.org
J Drabowicz, B Bujnicki, P Biscarini… - Tetrahedron: Asymmetry, 1999 - Elsevier
… out with equimolar amounts of N-methylephedrine 1 and a … of the expected hydrochlorides of N-methylephedrine sulfinates 3 is … of the sulfinates 3 and N-methylephedrine 1 to neutral …
Number of citations: 18 www.sciencedirect.com
SK Tulashie, H Lorenz… - Journal of Chemical & …, 2010 - ACS Publications
… the solid−liquid phase equilibria of N-methylephedrine enantiomers, in this work we report … on the solubility of chiral N-methylephedrine. N-Methylephedrine as a chosen model system …
Number of citations: 6 pubs.acs.org
SK Tulashie, H Lorenz - Journal of Chemical & Engineering Data, 2019 - ACS Publications
… of N-methylephedrine. … N-methylephedrine and (1R,2S)-(−)-dimethylephedrinium bis(trifluoromethylsulfonyl) amide system. The accuracy of the solubility data for N-methylephedrine in (…
Number of citations: 1 pubs.acs.org
SK Tulashie, D Polenske, A Seidel-Morgenstern… - Journal of …, 2016 - Elsevier
… The studied model substance in this work is N-methylephedrine (NME). This chiral substance has previously been investigated by Wang et al. and reported to exhibit conglomerate …
Number of citations: 2 www.sciencedirect.com
T Kanzawa - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
… of N-methylephedrine and 1, 2-diphenyl-2-methylaminoethanol-(1). … v of N-methylephedrine (151 cm-1) is some- … of N-methylephedrine than …
Number of citations: 2 www.journal.csj.jp

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